(3-Methoxyquinoxalin-5-yl)methanol
Description
(3-Methoxyquinoxalin-5-yl)methanol is a quinoxaline derivative featuring a methoxy group at position 3 and a hydroxymethyl group at position 5. Quinoxalines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry, materials science, and agrochemical applications.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(3-methoxyquinoxalin-5-yl)methanol |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-11-8-4-2-3-7(6-13)10(8)12-9/h2-5,13H,6H2,1H3 |
InChI Key |
DIGFZXLQKKRSNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC=C2N=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing quinoxaline derivatives involves the condensation of an aryl 1,2-diamine with α-diketones.
Oxidative Coupling: Another method involves the oxidative coupling of epoxides with ene-1,2-diamines. This method is advantageous due to its mild reaction conditions and high yields.
Ugi-Based Reactions: Ugi-based reactions are also employed for the synthesis of quinoxaline derivatives.
Industrial Production Methods: Industrial production of quinoxaline derivatives often involves metal-catalyzed reactions. For example, nanoparticle-supported cobalt catalysts, Ga(ClO₄)₃, and Fe(ClO₄)₃ have been used to catalyze the synthesis of quinoxalines . These methods are preferred for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide and various alkyl halides.
Major Products:
Oxidation: Quinoxaline-5-carboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: (3-Methoxyquinoxalin-5-yl)methanol is used as an intermediate in the synthesis of various quinoxaline derivatives, which are important in the development of new pharmaceuticals .
Biology: Quinoxaline derivatives have shown significant biological activities, including antibacterial and antifungal properties . They are being studied for their potential use in treating infections caused by resistant bacterial strains .
Medicine: In medicine, quinoxaline derivatives are being explored for their anticancer properties. They have shown promise in inhibiting the growth of cancer cells and inducing apoptosis .
Industry: In the industrial sector, quinoxaline derivatives are used as building blocks for the synthesis of dyes, pigments, and other organic materials .
Mechanism of Action
The mechanism of action of (3-Methoxyquinoxalin-5-yl)methanol and its derivatives involves interaction with various molecular targets and pathways. For example, some quinoxaline derivatives inhibit the activity of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism . This inhibition can lead to reduced blood sugar levels, making these compounds potential candidates for treating diabetes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key differences between (3-Methoxyquinoxalin-5-yl)methanol and structurally related compounds from the literature:
Key Observations:
Core Heterocycle Variations: The target compound uses a quinoxaline core, whereas compounds like 7a/7b are based on thiophene-pyrazole hybrids.
Functional Group Impact: The methoxy group in the target compound may enhance lipophilicity compared to the hydroxyquinoxaline derivatives in , which could increase solubility in polar solvents. Thiophene-based compounds (7a/7b ) feature cyano or ester groups, which are electron-withdrawing and may alter reactivity in nucleophilic substitutions.
Synthetic Strategies: The use of sulfur and malononitrile in suggests a focus on synthesizing electron-deficient thiophene systems, whereas quinoxaline derivatives in likely employ condensation reactions to form thiadiazole or triazole linkages.
Biological and Chemical Implications: Thiadiazole and triazole rings ( ) are known for antimicrobial and enzyme-inhibitory properties, whereas the hydroxymethyl group in the target compound could make it a candidate for prodrug design or polymer precursors.
Research Findings and Gaps
- Spectral Characterization : All compounds in the evidence rely on NMR and IR for structural confirmation, suggesting these methods are standard for heterocyclic systems .
- Biological Activity: While the target compound’s applications are unspecified, hydroxyquinoxaline derivatives in are often explored for antimicrobial or anticancer activity. The absence of sulfur in the target compound may reduce metal-binding capacity compared to thiadiazole/triazole analogs.
- Synthetic Challenges: The target compound’s hydroxymethyl group may require protective strategies during synthesis, unlike the cyano/ester groups in , which are more stable under reaction conditions.
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